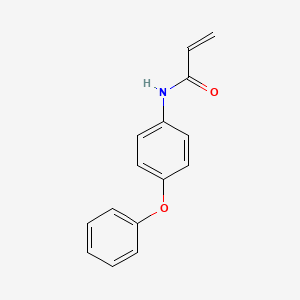

N-(4-phenoxyphenyl)prop-2-enamide

Vue d'ensemble

Description

“N-(4-phenoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 134046-78-9 . It has a molecular weight of 239.27 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(4-phenoxyphenyl)acrylamide . The InChI code is 1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Mass Spectrometry Analysis

N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide has been characterized in the context of mass spectrometry analysis. This compound demonstrates a unique fragmentation pattern due to the participation of neighboring groups, where a phenolic hydrogen is transferred to the primary amino group via a 15-membered ring. This behavior has been substantiated through H/D exchange reactions and analysis of homologues and derivatives (Bigler & Hesse, 1995).

Electrochemical Immunosenors

Research on a label-free electrochemical immunosensor utilizing a compound similar to N-(4-phenoxyphenyl)prop-2-enamide, specifically N-(3-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)propyl) 3-(5-hydroxy-1,4-dihydro-1,4-dioxonaphthalen-2(3)-yl)propionamide, has shown promising results. This sensor, combined with an antibody directed to bisphenol A, can detect bisphenol A directly with a very low limit of detection. The conducting polymer-based biosensor demonstrates a decrease in current upon anti-bisphenol A binding and an opposite current increase upon bisphenol A addition, indicating potential for environmental monitoring applications (Wang et al., 2014).

Chemoselective N-benzoylation

A chemoselective N-benzoylation study using benzoylisothiocyanates has revealed the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This formation has been explained via the generation of corresponding thiourea followed by the elimination of thiocyanic acid, indicating a potential pathway for synthesizing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).

Medicinal Chemistry and Enzyme Inhibition

In the field of medicinal chemistry, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally similar to this compound, have been identified as potent and selective Met kinase inhibitors. This research suggests the therapeutic potential of such compounds in targeting specific kinases for cancer treatment (Schroeder et al., 2009).

Hepatoprotective Activities

Certain phenolic amides, such as tribulusimide D and terrestriamide, structurally related to this compound, have demonstrated significant hepatoprotective activities. These compounds showed effectiveness against tacrine-induced cytotoxicity in HepG2 cells, suggesting a potential role in liver protection and therapeutic applications (Byun et al., 2010).

Bioremediation

Bisphenol A, a compound structurally related to this compound, has been investigated for its biodegradability using purified laccase in a reverse micelles system. This study provides insights into the potential use of similar structures for environmental pollutant biodegradation (Chhaya & Gupte, 2013).

Polymer Synthesis

This compound-related structures have been used in the synthesis of rigid-rod polyamides and polyimides. These polymers have been characterized for their solubility, thermal stability, and other properties, indicating the importance of such compounds in materials science (Spiliopoulos & Mikroyannidis, 1998).

Agrobacterium Gene Transfer

Phenolic compounds structurally similar to this compound have been studied for their effects on Agrobacterium virulence gene induction and gene transfer, suggesting a potential role in molecular biology and genetic engineering (Joubert et al., 2002).

Propriétés

IUPAC Name |

N-(4-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKQGWMFJFNYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

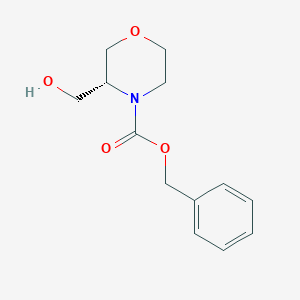

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)